molecular formula C12H7ClFNO2 B595872 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene CAS No. 1352318-39-8

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene

Cat. No.: B595872
CAS No.: 1352318-39-8
M. Wt: 251.641
InChI Key: LJCBAVSEPNSSFA-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is an aromatic compound with the molecular formula C₁₂H₇ClFNO₂ and a molecular weight of 251.64 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitrophenyl groups attached to a benzene ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-3-fluoro-5-phenylbenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction typically proceeds as follows:

C₆H₄ClF+HNO₃C₆H₃ClFNO₂+H₂O\text{C₆H₄ClF} + \text{HNO₃} \rightarrow \text{C₆H₃ClFNO₂} + \text{H₂O} C₆H₄ClF+HNO₃→C₆H₃ClFNO₂+H₂O

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.

    Electrophilic Aromatic Substitution: Chlorine gas, aluminum chloride catalyst, room temperature.

Major Products Formed:

Scientific Research Applications

1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: As a precursor in the development of potential therapeutic agents targeting specific diseases.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-5-(4-nitrophenyl)benzene involves its interaction with molecular targets through various pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and fluoro groups can also participate in halogen bonding and hydrophobic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-fluoro-5-(4-nitrophenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-chloro-3-fluoro-5-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCBAVSEPNSSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718395
Record name 3-Chloro-5-fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-39-8
Record name 3-Chloro-5-fluoro-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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